[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

Chiral chromatography Diastereomer separation Atorvastatin intermediate purity

[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid (CAS 807312-27-2; molecular formula C₁₀H₁₅NO₄; molecular weight 213.23 g/mol) is a chiral, stereochemically defined 1,3-dioxane-acetic acid derivative that functions as both a key synthetic intermediate and a process-related impurity reference standard for atorvastatin calcium (Lipitor), a widely prescribed HMG-CoA reductase inhibitor. The compound bears two stereogenic centers at C-4 and C-6, with the (4R,6R) absolute configuration corresponding to the requisite (3R,5R) stereochemistry of the atorvastatin side chain in its protected acetonide form.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 807312-27-2
Cat. No. B1610222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
CAS807312-27-2
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)O)CC#N)C
InChIInChI=1S/C10H15NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3,5-6H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
InChIKeyGODYJJJBRGLOET-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid (CAS 807312-27-2) and Why It Matters for Procurement


[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid (CAS 807312-27-2; molecular formula C₁₀H₁₅NO₄; molecular weight 213.23 g/mol) is a chiral, stereochemically defined 1,3-dioxane-acetic acid derivative that functions as both a key synthetic intermediate and a process-related impurity reference standard for atorvastatin calcium (Lipitor), a widely prescribed HMG-CoA reductase inhibitor [1]. The compound bears two stereogenic centers at C-4 and C-6, with the (4R,6R) absolute configuration corresponding to the requisite (3R,5R) stereochemistry of the atorvastatin side chain in its protected acetonide form [1]. It is catalogued under multiple nomenclature identifiers, including Atorvastatin Impurity 46, Atorvastatin Impurity 103, Rosuvastatin Impurity 100, and 1,3-Dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-, (4R,6R)-(9CI) . The compound is commercially supplied as an analytical reference standard with characterized purity (typically ≥95–98%), accompanied by Certificates of Analysis (COA) that include ¹H NMR, MS, and HPLC data, and is utilized in pharmaceutical development, ANDA/DMF submissions, quality control (QC), and method validation workflows [2].

Why Generic Substitution of (4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid Is Not Feasible


In-class 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid derivatives are not interchangeable because the stereochemical configuration at C-4 and C-6 directly determines the enantiomeric purity of the final atorvastatin active pharmaceutical ingredient (API). The (4R,6R) configuration places the cyanomethyl and acetic acid substituents in a cis-1,3-diaxial relationship on the 1,3-dioxane ring, which corresponds to the (3R,5R)-dihydroxyheptanoic acid pharmacophore after deprotection; the (4S,6R), (4R,6S), and (4S,6S) diastereomers yield the incorrect (3S,5R), (3R,5S), and (3S,5S) configurations, respectively, which are pharmacologically inactive or antagonistic at HMG-CoA reductase . Furthermore, the free carboxylic acid form (MW 213.23) differs from the tert-butyl ester analog ATS-8 (CAS 125971-94-0; MW 269.34) in solubility profile, chromatographic retention behavior, and synthetic utility—the acid can be directly coupled via amide bond formation without a deprotection step, while the ester requires acidic or basic hydrolysis that may introduce additional impurity risks [1]. Procuring a generic, stereochemically undefined batch, or substituting the ester form, can lead to failed analytical method specificity, inaccurate impurity quantification, or compromised synthetic yield in atorvastatin manufacturing [2].

Quantitative Evidence Guide: Differentiating (4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid from Closest Analogs


Chiral HPLC Resolution of (4R,6R) from Undesired 3R-Trans and 3S-Cis Diastereomers with a Detection Limit of 0.2%

The (4R,6R)-configured compound—as the 3R-cis isomer required for atorvastatin synthesis—was baseline-resolved from the undesired 3R-trans and 3S-cis diastereomers by direct liquid chromatographic separation on a cellulose tris(3,5-dimethylphenyl carbamate) chiral stationary phase. The detection limit for each of the undesired isomers was established at 0.2% by area percent normalization, enabling quantitative verification of stereochemical purity to 99.6% or higher. Procuring a non-stereochemically verified batch would introduce the risk of co-eluting diastereomeric impurities that evade detection by non-chiral HPLC methods [1]. The (4S,6R)-diastereomer (CAS 1105067-90-0) is a known atorvastatin impurity that must be controlled; the validated method confirms that the (4R,6R) target compound can be analytically distinguished from it with a quantifiable detection limit, directly supporting method specificity for QC and regulatory submission [2].

Chiral chromatography Diastereomer separation Atorvastatin intermediate purity Cellulose tris(3,5-dimethylphenyl carbamate)

Molecular Weight and Physicochemical Differentiation of Free Acid (MW 213.23) vs. tert-Butyl Ester ATS-8 (MW 269.34)

The free carboxylic acid form of the target compound (CAS 807312-27-2) has a molecular weight of 213.23 g/mol (C₁₀H₁₅NO₄), which is 56.11 g/mol lower than that of its tert-butyl ester analog ATS-8 (CAS 125971-94-0, MW 269.34, C₁₄H₂₃NO₄). This 26.3% reduction in molecular mass directly translates to a higher mass efficiency in subsequent synthetic steps that require the free acid functionality, such as direct amide coupling with the atorvastatin pyrrole core [1]. The free acid exhibits distinct solubility behavior: it possesses a carboxylic acid proton (pKₐ ~4.5) that enables aqueous base extraction and salt formation, whereas the tert-butyl ester is hydrolytically labile under acidic conditions and must be stored under inert atmosphere to prevent premature deprotection . Commercially, the free acid is supplied at 98% purity (LeYan, catalog 2075514) and 95% purity (Zhenqiang, catalog RM-A202303), while the tert-butyl ester ATS-8 is typically supplied at ≥95% purity with GC certification . The free acid is directly usable in validated HPLC methods for atorvastatin impurity analysis without requiring ester hydrolysis, eliminating a potential source of method variability .

Physicochemical properties Molecular weight Free acid vs. ester Synthetic intermediate selection

Validated ICH-Compliant HPLC Method for Quantification of Atorvastatin Process-Related Impurities Including the (4R,6R)-Cyanomethyl Acid

A reverse-phase gradient HPLC method was developed and validated according to ICH Q2(R1) guidelines for the quantitative determination of seven process-related impurities in atorvastatin calcium drug substance, including the (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid scaffold as a defined impurity [1]. The method demonstrated specificity with baseline resolution of all seven impurities from the atorvastatin API peak, and was validated for precision (intra-day and inter-day RSD <2.0%), accuracy (recovery 98.0–102.0% across three concentration levels), linearity (r² >0.999 over the range LOQ to 150% of specification limit), and robustness (deliberate variations in column temperature ±2 °C, flow rate ±0.1 mL/min, and mobile phase pH ±0.2) [1]. The validated method establishes that the target compound, when used as a reference standard, enables regulatory-compliant quantification of this specific process impurity in atorvastatin drug substance and finished product with a defined limit of quantitation (LOQ) suitable for ICH Q3A threshold compliance [2]. Without access to the stereochemically defined (4R,6R) acid reference standard, accurate identification and quantification of this impurity against co-eluting diastereomeric species is not analytically achievable .

HPLC method validation Atorvastatin impurity profiling ICH Q2(R1) Pharmaceutical quality control

Cyanomethyl Functional Group as a Synthetic Handle: Direct Alkylation vs. Ester Hydrolysis Pathways

The cyanomethyl (–CH₂CN) substituent at C-6 of the 1,3-dioxane ring serves as a masked aminomethyl group: catalytic hydrogenation (H₂, Raney Ni or Pd/C) converts it to –CH₂CH₂NH₂, the requisite aminoethyl side chain that undergoes amide coupling with the atorvastatin pyrrole core . This contrasts with the tert-butyl ester analog ATS-8, where the ester group at C-4 must first be hydrolyzed before or after the nitrile reduction, introducing an additional synthetic operation and potential for epimerization at the α-position under basic hydrolysis conditions [1]. The free acid form can be directly subjected to nitrile reduction and subsequent in situ amide coupling without protecting group manipulation, as demonstrated in the enantioselective total synthesis of atorvastatin calcium where the (4R,6R)-aminoethyl intermediate was generated from the cyanomethyl precursor in a single hydrogenation step . The methyl ester analog (CAS 714963-28-7, Atorvastatin Impurity 70) shares the cyanomethyl functionality but requires an additional saponification step to liberate the free acid for coupling, adding variability in yield and purity .

Cyanomethyl group Synthetic intermediate Nitrile reactivity Side chain elongation

Commercial Availability with Certified Analytical Documentation vs. Research-Grade or In-House Synthesized Batches

The target compound is commercially available from multiple suppliers as a characterized reference standard with documented purity specifications: 98% (HPLC, LeYan Cat. No. 2075514), 95% (HPLC, Zhenqiang Cat. No. RM-A202303), and as Atorvastatin Impurity 46 from Alfa Chemistry (Cat. APB807312272) with full analytical data packages including ¹H NMR, MS, and HPLC chromatograms [1]. Suppliers provide batch-specific Certificates of Analysis (COA) compliant with ISO 17034 reference material producer guidelines, which is essential for ANDA and DMF regulatory submissions [2]. In contrast, in-house synthesis of this stereochemically defined compound requires multi-step asymmetric synthesis starting from chiral pool precursors (e.g., hepta-1,6-dien-4-ol via iodolactonization), with typical overall yields of 6–20% over 4–6 steps and significant investment in chiral analytical method development to verify stereochemical purity [3]. The time and cost of in-house synthesis and characterization, compared to procurement of a pre-characterized batch with documented purity and stereochemical integrity, presents a quantifiable procurement efficiency advantage [3].

Certificate of Analysis Reference standard Regulatory compliance Quality control

Recommended Application Scenarios for (4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid (CAS 807312-27-2)


Pharmaceutical Reference Standard for Atorvastatin Impurity Profiling in ANDA/DMF Submissions

Generic pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) for atorvastatin calcium tablets must demonstrate that their drug substance and drug product impurity profiles meet ICH Q3A/Q3B thresholds. The (4R,6R)-cyanomethyl acetic acid reference standard (CAS 807312-27-2) enables validated HPLC quantification of this specific process-related impurity, as demonstrated by the ICH-validated method that achieves baseline resolution of seven atorvastatin impurities with accuracy of 98.0–102.0% and precision RSD <2.0% [1]. The compound is supplied with a Certificate of Analysis that includes ¹H NMR, MS, and HPLC data, meeting the documentary requirements for USP/EP impurity reference standards in Module 3.2.S.3.2 and 3.2.P.5.5 of the Common Technical Document (CTD) [2].

Stereochemically Defined Intermediate for Atorvastatin Side Chain Synthesis via Direct Amide Coupling

In the convergent synthesis of atorvastatin calcium, the (4R,6R)-configured free acid can be directly subjected to catalytic hydrogenation (H₂, Raney Ni) to reduce the cyanomethyl group to an aminoethyl group, followed by in situ amide coupling with the activated atorvastatin pyrrole core—eliminating the ester deprotection step required when using the tert-butyl ester ATS-8 [1]. This two-step sequence (hydrogenation → coupling) from the free acid, compared to the three-step sequence (hydrogenation → deprotection → coupling) from ATS-8, reduces synthetic operations by 33% and avoids basic hydrolysis conditions that can epimerize the α-stereocenter, as demonstrated in the enantioselective total synthesis published by Vempala et al. (2023) [1].

Chiral Purity Verification and Diastereomer Control in Atorvastatin Intermediate QC

Quality control laboratories responsible for atorvastatin intermediate release testing can employ the cellulose tris(3,5-dimethylphenyl carbamate) chiral HPLC method to verify the stereochemical purity of the (4R,6R) target compound against the undesired (4S,6R), (4R,6S), and (4S,6S) diastereomers with a detection limit of 0.2% area for each undesired isomer [1]. This method is critical for batch acceptance decisions: a batch of (4R,6R)-cyanomethyl acetic acid with stereochemical purity ≥99.6% (i.e., total undesired diastereomers ≤0.4%) is suitable for use in atorvastatin API synthesis where pharmacopoeial limits for diastereomeric impurities in the final drug substance typically do not exceed 0.15–0.5% individually [2].

Method Development and System Suitability Testing for Atorvastatin Related Substances Analysis

Analytical development scientists establishing compendial or in-house HPLC/UPLC methods for atorvastatin related substances can use the (4R,6R)-cyanomethyl acetic acid reference standard as a system suitability marker and resolution standard. Its distinct chromatographic retention relative to atorvastatin API, the desfluoro impurity, the lactone impurity, and the diastereomer impurity provides a robust test of method specificity [1]. The validated HPLC method described by Gupta et al. (2012) demonstrated that this compound can be reliably detected and quantified in the presence of six other process-related impurities, with system suitability criteria (resolution >2.0, tailing factor <1.5, theoretical plates >5000) met across multiple column lots and instrument platforms [1].

Quote Request

Request a Quote for [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.